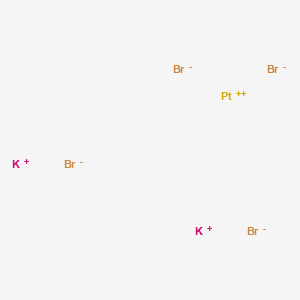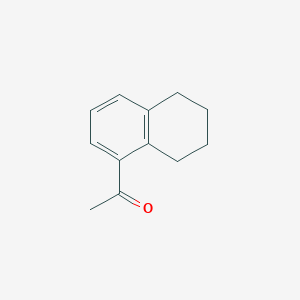
Nickel silicide (NiSi)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel silicide (NiSi) is a compound that is widely used in the semiconductor industry. It is a material that is formed by the reaction of nickel and silicon, and it has a number of important properties that make it useful for a variety of applications. In
Aplicaciones Científicas De Investigación
Nickel silicide (NiSi) has a number of important applications in the semiconductor industry. It is used as a contact material in transistors and other electronic devices. Nickel silicide (NiSi) has a low resistivity, which makes it an ideal material for use in high-speed electronic circuits. It is also used as a diffusion barrier in the production of advanced microprocessors.
Mecanismo De Acción
The mechanism of action of Nickel silicide (NiSi) is not well understood. However, it is believed that Nickel silicide (NiSi) forms a thin layer on the surface of the silicon substrate, which acts as a diffusion barrier. This layer prevents impurities from diffusing into the silicon substrate, which can degrade the performance of electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Nickel silicide (NiSi). However, studies have shown that Nickel silicide (NiSi) is not toxic to cells and does not cause any significant adverse effects on cell viability or morphology. Nickel silicide (NiSi) has also been shown to be biocompatible, which makes it a promising material for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nickel silicide (NiSi) has a number of advantages for use in lab experiments. It is a stable material that can be easily synthesized and processed. It is also relatively inexpensive compared to other materials used in the semiconductor industry. However, Nickel silicide (NiSi) has some limitations for use in lab experiments. It has a high melting point, which can make it difficult to work with at high temperatures. It is also a brittle material, which can make it prone to cracking and other forms of damage.
Direcciones Futuras
There are a number of future directions for research on Nickel silicide (NiSi). One area of research is the development of new synthesis methods that can produce Nickel silicide (NiSi) with improved properties. Another area of research is the use of Nickel silicide (NiSi) in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the biochemical and physiological effects of Nickel silicide (NiSi), particularly in the context of its use in biomedical applications.
Métodos De Síntesis
The synthesis of Nickel silicide (NiSi) involves the reaction of nickel and silicon at high temperatures. The most common method for synthesizing Nickel silicide (NiSi) is by annealing a thin film of nickel on a silicon substrate. During the annealing process, the nickel and silicon react to form Nickel silicide (NiSi). The reaction can be controlled by varying the annealing temperature and time, as well as the thickness of the nickel film.
Propiedades
Número CAS |
12035-57-3 |
|---|---|
Nombre del producto |
Nickel silicide (NiSi) |
Fórmula molecular |
NiSi |
Peso molecular |
86.778 g/mol |
Nombre IUPAC |
nickel;silicon |
InChI |
InChI=1S/Ni.Si |
Clave InChI |
PEUPIGGLJVUNEU-UHFFFAOYSA-N |
SMILES |
[Si].[Ni] |
SMILES canónico |
[Si].[Ni] |
Sinónimos |
Nickel silicide (NiSi) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



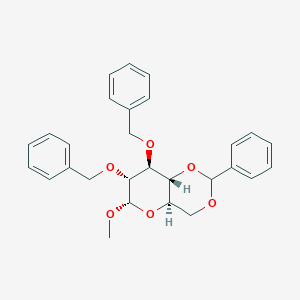
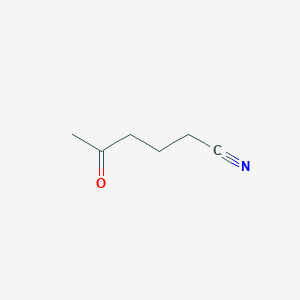

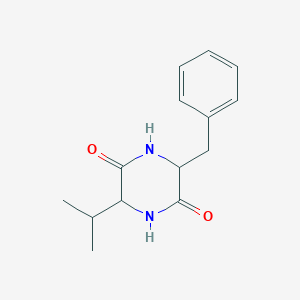
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
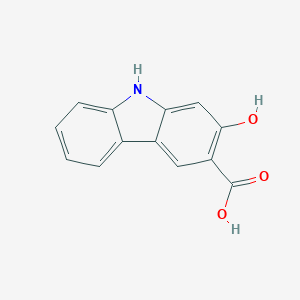
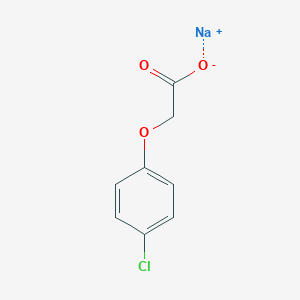
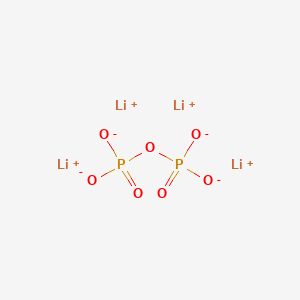
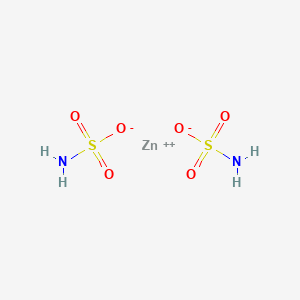
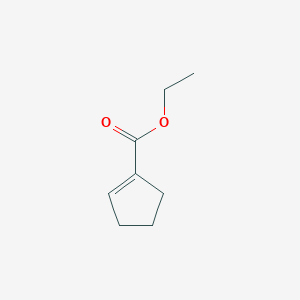
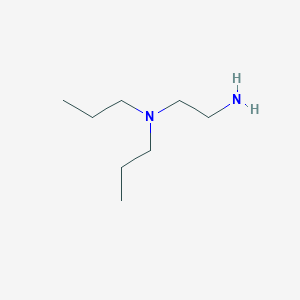
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
